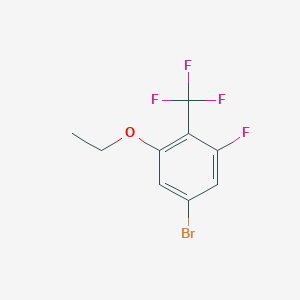

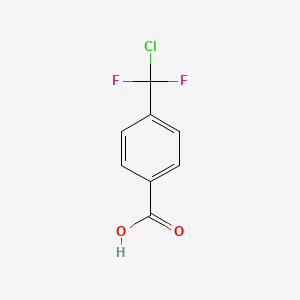

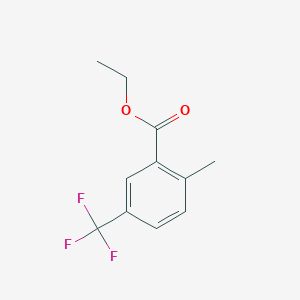

Ethyl 2-methyl-5-(trifluoromethyl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Methyl-5-trifluoromethyl-benzoic acid ethyl ester” is a chemical compound with the molecular formula C9H7F3O2 . It has an average mass of 204.146 Da and a monoisotopic mass of 204.039810 Da . It is also known by other names such as “2-Methyl-5-(trifluormethyl)benzoesäure” in German, “Acide 2-méthyl-5-(trifluorométhyl)benzoïque” in French, and “Benzoic acid, 2-methyl-5-(trifluoromethyl)-” in English .

Molecular Structure Analysis

The InChI code for “2-Methyl-5-trifluoromethyl-benzoic acid ethyl ester” is 1S/C9H7F3O2/c1-5-2-3-6(9(10,11)12)4-7(5)8(13)14/h2-4H,1H3,(H,13,14) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and the bonds between them.Physical and Chemical Properties Analysis

The physical and chemical properties of “2-Methyl-5-trifluoromethyl-benzoic acid ethyl ester” include a boiling point of 123-125 degrees Celsius and a melting point greater than 110 degrees Celsius .Safety and Hazards

“2-Methyl-5-trifluoromethyl-benzoic acid ethyl ester” is associated with several safety hazards. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and washing thoroughly after handling .

Mechanism of Action

Target of Action

Benzoic acid derivatives are known to interact with various enzymes and receptors in the body, influencing their function .

Mode of Action

It’s known that benzylic compounds can undergo reactions at the benzylic position, which involves the removal of a benzylic hydrogen . This reaction is facilitated by the resonance stabilization provided by the aromatic ring .

Biochemical Pathways

Benzoic acid derivatives are known to participate in various biochemical reactions, including nucleophilic substitution reactions .

Result of Action

One study has shown that a related ester exhibited significant activity towardsCandida tropicalis at low concentrations , suggesting potential antifungal activity.

Action Environment

The action, efficacy, and stability of “2-Methyl-5-trifluoromethyl-benzoic acid ethyl ester” can be influenced by various environmental factors. These may include pH, temperature, presence of other compounds, and specific characteristics of the biological environment .

Properties

IUPAC Name |

ethyl 2-methyl-5-(trifluoromethyl)benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3O2/c1-3-16-10(15)9-6-8(11(12,13)14)5-4-7(9)2/h4-6H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFIZHALRSIGRCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1)C(F)(F)F)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.